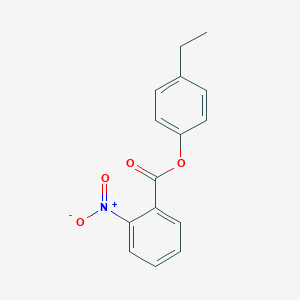

4-Ethylphenyl 2-nitrobenzoate

Description

4-Ethylphenyl 2-nitrobenzoate is a benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position of the benzene ring and a 4-ethylphenyl ester substituent. The compound combines the electron-withdrawing nitro group with the moderately electron-donating ethyl group on the phenyl ester, creating a unique electronic profile. The ester group enhances lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical research, where solubility and reactivity are critical .

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(4-ethylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C15H13NO4/c1-2-11-7-9-12(10-8-11)20-15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3 |

InChI Key |

HEXJNSZLXBPWDD-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves direct nucleophilic cleavage by hydroxide ions, forming a carboxylate intermediate .

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation:

Key Observations :

-

Hydrogenation with Pd/C selectively reduces the nitro group without affecting the ester linkage.

-

Over-reduction in acidic media may lead to complete deoxygenation of the nitro group .

Photochemical Degradation

UV irradiation induces decomposition via nitro group rearrangement:

Mechanistic Pathway :

-

Photoexcitation generates an aci-nitro intermediate.

-

Sequential proton transfer forms a cyclic benzoxazole derivative .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs substitution to the meta position:

| Reaction | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Ethylphenyl 2,4-dinitrobenzoate | 71% | |

| Sulfonation | SO₃/H₂SO₄, 60°C | 4-Ethylphenyl 2-nitro-5-sulfobenzoate | 58% |

Regioselectivity :

Stability and Degradation

Comparison with Similar Compounds

Substituent Position and Electronic Effects

| Compound Name | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|

| 4-Ethylphenyl 2-nitrobenzoate | C₁₅H₁₃NO₄ | 2-NO₂, 4-Ethylphenyl | Combines electron-withdrawing (NO₂) and electron-donating (ethyl) groups, balancing reactivity and stability. |

| Ethyl 4-chloro-2-nitrobenzoate | C₉H₈ClNO₄ | 2-NO₂, 4-Cl | Chlorine enhances electrophilicity, increasing reactivity in nucleophilic substitutions . |

| Ethyl 2-fluoro-4-nitrobenzoate | C₉H₈FNO₄ | 2-F, 4-NO₂ | Fluorine's inductive effects reduce ring electron density, altering reaction pathways . |

| Ethyl 2-nitro-5-(trifluoromethyl)benzoate | C₁₀H₈F₃NO₄ | 2-NO₂, 5-CF₃ | Trifluoromethyl group increases lipophilicity and metabolic stability . |

Ester Group Variations

Substituent Effects on Chemical Reactivity

- Nitro Group Position : The 2-nitro group in 4-ethylphenyl 2-nitrobenzoate directs electrophilic substitution to the 4- and 6-positions, similar to other 2-nitrobenzoates. This contrasts with 3- or 4-nitro isomers, which exhibit distinct regioselectivity .

- Electron-Donating vs. Withdrawing Groups : The ethyl group on the phenyl ester donates electrons via resonance, partially counteracting the nitro group's electron-withdrawing effects. This balance may reduce reactivity compared to analogs like Ethyl 4-chloro-2-nitrobenzoate, where chlorine amplifies electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.